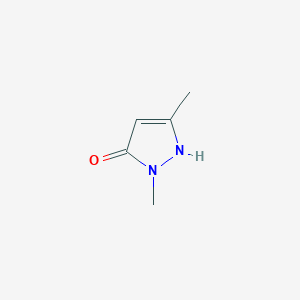

1,3-dimethyl-1H-pyrazol-5-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPVQFCUIAKFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377598 | |

| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5203-77-0 | |

| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazol-5-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1,3-dimethyl-1H-pyrazol-5-ol, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis.

Chemical Properties

This compound is a pyrazole derivative with the chemical formula C₅H₈N₂O.[1][2] It is typically a white to yellow or brown solid at room temperature.[3] The compound is recognized for its role as a key building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂O | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| CAS Number | 5203-77-0 | [1][2] |

| Physical Form | White to Yellow to Brown Solid | [3] |

| Storage Temperature | Room Temperature | [2][3] |

| Purity | ≥90% to ≥97% (supplier dependent) | [2][3] |

| Synonyms | 5-Hydroxy-1,3-dimethylpyrazole, 1,3-dimethyl-pyrazol-5-ol | [2][4] |

| InChI Key | JXPVQFCUIAKFLT-UHFFFAOYSA-N | [1] |

| SMILES | CN1N=C(C)C=C1O | [2] |

Safety and Handling: this compound is classified as a hazardous chemical. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][3][4] Appropriate personal protective equipment should be used when handling this compound.

Chemical Structure and Tautomerism

A critical feature of this compound is its existence in different tautomeric forms. The equilibrium between these forms is highly dependent on the solvent environment, which in turn influences its reactivity and synthetic applications. The primary tautomers are the hydroxyl (OH-form), the methylene-carbonyl (CH-form), and the imine-carbonyl (NH-form).[4][5]

Caption: Tautomeric forms of 1,3-dimethyl-pyrazol-5-one.

Experimental Protocols and Reactivity

This compound is a versatile precursor in various organic reactions, primarily leveraging the reactivity of its hydroxyl group and the pyrazole ring.

3.1. Alkylation and Acylation

The hydroxyl group of this compound readily undergoes nucleophilic substitution reactions.

-

Methodology: Alkylation is typically performed by treating the compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a strong base such as sodium hydride in an anhydrous polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is generally heated to temperatures between 60-80°C to afford the corresponding 5-alkoxy-1,3-dimethyl-1H-pyrazole derivatives.[4] Acylation can be achieved using acyl chlorides or anhydrides under similar basic conditions.

3.2. Oxidation

The hydroxyl group at the 5-position can be oxidized to a carbonyl group.

-

Methodology: Controlled oxidation using reagents like hydrogen peroxide can convert the pyrazolol to the corresponding pyrazolone (1,3-dimethyl-1H-pyrazole-5-one).[4] The use of stronger oxidizing agents, such as potassium permanganate in an acidic medium, can lead to the formation of pyrazolo-quinone derivatives.[4]

3.3. Synthesis of Fused Heterocycles

This compound derivatives are valuable intermediates for the synthesis of fused heterocyclic systems with diverse biological activities.

-

Methodology for Pyrazolo[3,4-b]pyrazin-5-ones: A common route involves the reaction of a 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole intermediate with D,L-α-amino acids. For instance, reacting this intermediate with glycine under acidic conditions (HCl) and reflux leads to the formation of pyrazolo[3,4-b]pyrazin-5-one through a process of reductive lactamization.[4]

3.4. General Synthesis of Pyrazole Derivatives

One-pot synthesis methodologies are often employed for the efficient construction of pyrazole rings.

-

General Procedure: A common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For example, a 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) can be stirred in ethanol (10 mL) in the presence of a catalyst. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered, the solvent is evaporated, and the crude product is purified by column chromatography.[6] While this is a general method, the synthesis of this compound specifically involves the reaction of ethyl acetoacetate with methylhydrazine.

Applications in Drug Discovery and Organic Synthesis

The pyrazole moiety is a well-established pharmacophore present in a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, anticancer, and antidepressant drugs.[4][7] Derivatives synthesized from this compound have demonstrated potent antibacterial activity against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), as well as antifungal activity against Aspergillus niger.[4] Some of these novel compounds have shown minimum inhibitory concentration (MIC) values as low as 4 µg/mL.[4] Molecular docking studies suggest that the antimicrobial mechanism may involve the inhibition of essential bacterial and fungal enzymes.[4]

The ability of this compound to serve as a scaffold for generating diverse molecular architectures through reactions like Knoevenagel condensation and the formation of fused heterocycles underscores its importance in medicinal chemistry and the development of new chemical entities.[4]

References

- 1. This compound | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 5203-77-0 [sigmaaldrich.com]

- 4. This compound|Supplier [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

1,3-dimethyl-1H-pyrazol-5-ol CAS number 2749-59-9

An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazol-5-ol (CAS: 2749-59-9)

Introduction

This compound, with the CAS number 2749-59-9, is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. The pyrazole moiety is considered a "privileged scaffold," a molecular framework known to bind to multiple biological targets, making it a cornerstone in the development of novel therapeutic agents.[1] Derivatives of this compound have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, biological activities, and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.

It is important to note that this compound can exist in tautomeric forms, including 1,3-dimethyl-1H-pyrazol-5(4H)-one. This has led to some ambiguity in literature and databases, with CAS number 5203-77-0 also being frequently assigned to this compound.[2][3][4][5][6] For the purpose of this guide, we will refer to the CAS number 2749-59-9 as specified.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 2749-59-9 | User Request |

| Alternate CAS Number | 5203-77-0 | [2][3][4][5][6] |

| Molecular Formula | C₅H₈N₂O | [3][5] |

| Molecular Weight | 112.13 g/mol | [3][5] |

| IUPAC Name | This compound | N/A |

| Alternate Name | 1,3-Dimethyl-5-pyrazolone | N/A |

| Melting Point | 117 °C | N/A |

| Boiling Point | 151.7 ± 23.0 °C at 760 mmHg | N/A |

| Solubility | Moderately soluble in organic solvents like ethanol, acetone, and dimethylformamide; limited solubility in water. | [1] |

| LogP | -0.44 | N/A |

| PSA (Polar Surface Area) | 32.67 Ų | N/A |

Synthesis

The most common and established method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

Knorr Pyrazole Synthesis

The synthesis of this compound can be achieved through the reaction of ethyl acetoacetate (a 1,3-dicarbonyl compound) with methylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyrazole ring.

Caption: Knorr Pyrazole Synthesis of this compound.

Experimental Protocol: Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Ethyl acetoacetate

-

Methylhydrazine

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

While stirring, slowly add methylhydrazine (1 equivalent) to the mixture. The addition may be exothermic, and cooling may be necessary to maintain a controlled reaction temperature.

-

Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Biological Activities and Applications

The pyrazole scaffold is a key feature in numerous therapeutic agents. While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated a broad range of biological activities.

Antimicrobial Activity

Derivatives of this compound have shown potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7] Some novel compounds have exhibited minimum inhibitory concentration (MIC) values as low as 4 µg/mL, which is comparable to or exceeds the activity of standard antibiotics like ciprofloxacin.[2] Antifungal activity against strains such as Aspergillus niger has also been reported.[2]

Potential Mechanism of Action: Molecular docking studies suggest that the antimicrobial effects may be due to the inhibition of essential bacterial and fungal enzymes, such as dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT).[2]

Antioxidant Activity

Many pyrazole derivatives have been reported to possess significant antioxidant properties.[7] The mechanism of action is primarily attributed to their ability to scavenge free radicals.

Other Therapeutic Areas

The pyrazole nucleus is a recognized pharmacophore found in a diverse range of therapeutic agents, including anti-inflammatory, anticancer, antidepressant, and anti-obesity drugs.[2] This highlights the vast potential of this compound as a starting material for the discovery of new drugs.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of compounds derived from this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.

-

Prepare an inoculum of the microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland).

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To evaluate the free radical scavenging activity of a compound.

Materials:

-

Test compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare various concentrations of the test compound and ascorbic acid in methanol.

-

Add a fixed volume of the DPPH solution to each well of a 96-well plate.

-

Add the different concentrations of the test compound and the positive control to the wells.

-

Include a control well with DPPH and methanol only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Drug Discovery and Signaling Pathways

The pyrazole scaffold is a key component of many kinase inhibitors used in cancer therapy. While no specific signaling pathway has been definitively elucidated for this compound itself, its derivatives are prime candidates for targeting various signaling cascades implicated in disease.

Caption: A generalized workflow for drug discovery using the pyrazole scaffold.

A common target for pyrazole-based drugs is the protein kinase signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound|Supplier [benchchem.com]

- 3. This compound | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 5203-77-0 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. millerchevalier.com [millerchevalier.com]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Tautomerism of 1,3-Dimethyl-5-pyrazolone

Abstract: 1,3-Dimethyl-5-pyrazolone, a key heterocyclic scaffold in medicinal chemistry and organic synthesis, exhibits complex tautomeric behavior crucial to its reactivity, stability, and biological interactions.[1][2] This technical guide provides a comprehensive examination of the structural tautomerism of 1,3-dimethyl-5-pyrazolone, detailing the equilibrium between its various forms, the profound influence of the chemical environment on this balance, and the analytical methodologies employed for its characterization. Quantitative data are systematically presented, and experimental workflows are detailed to support advanced research and development applications.

Introduction to Pyrazolone Tautomerism

Pyrazolones are oxo-derivatives of pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3] A key feature of pyrazolones is their capacity for prototropic tautomerism, a chemical equilibrium involving the migration of a proton, resulting in the coexistence of two or more structural isomers known as tautomers.[4][5] For 1,3-dimethyl-5-pyrazolone, this phenomenon is primarily a keto-enol type tautomerism, which also involves a third potential form. Understanding this equilibrium is vital as the predominant tautomer can dictate the molecule's chemical reactivity, physicochemical properties, and pharmacological activity.[2]

The Tautomeric Forms of 1,3-Dimethyl-5-pyrazolone

1,3-dimethyl-5-pyrazolone exists as a dynamic equilibrium between three primary tautomeric forms: the CH-form (a ketone), the OH-form (an enol), and the NH-form (an imine/enol).[5][6]

-

CH-Form (2,4-dihydro-2,5-dimethyl-3H-pyrazol-3-one): This is the keto form, characterized by an sp3-hybridized carbon at the C4 position, making it an active methylene group.[5]

-

OH-Form (1,3-dimethyl-1H-pyrazol-5-ol): This is an enol form where the proton has migrated from the C4 carbon to the exocyclic oxygen atom, creating a hydroxyl group and a C4=C5 double bond.

-

NH-Form: This form involves proton migration to the N2 nitrogen, resulting in a different aromatic structure. It is generally a minor contributor to the equilibrium.[6]

The equilibrium between these forms is highly sensitive to environmental conditions, particularly the solvent.

Caption: Tautomeric equilibrium of 1,3-dimethyl-5-pyrazolone.

Factors Influencing Tautomeric Equilibrium: The Solvent Effect

The solvent environment is the most critical factor governing the tautomeric distribution of 1,3-dimethyl-5-pyrazolone. The polarity and hydrogen-bonding capability of the solvent directly influence the relative stability of each tautomer.[6][7]

-

Nonpolar Aprotic Solvents: In solvents like chloroform (CDCl₃) and benzene (C₆D₆), the CH-form (keto) is overwhelmingly predominant, often being the only form detected by NMR spectroscopy.[5][6] This is consistent with computational studies in the gas phase which predict the CH form to have the lowest ground state energy.[5]

-

Polar Aprotic Solvents: In polar aprotic solvents such as dimethyl sulfoxide (DMSO-d₆), a mixture of all three tautomers is observed. However, the equilibrium shifts dramatically to favor the OH-form (enol) .[6] This preference is attributed to the stabilization of the hydroxyl group through strong hydrogen bonding with the solvent's oxygen atom.[6] The NH-form remains a minor species in this environment.

Quantitative Analysis of Tautomer Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the quantitative determination of tautomer ratios in solution. By integrating the signals unique to each form, a precise distribution can be calculated.

| Tautomer | Solvent | Predominant Form | Proportional Amount (%) | Reference |

| 1,3-Dimethyl-5-pyrazolone | CDCl₃ | CH-Form | ~100 | [6] |

| 1,3-Dimethyl-5-pyrazolone | DMSO-d₆ | OH-Form | 70 ± 5 | [6] |

| CH-Form | 20 ± 5 | [6] | ||

| NH-Form | 2 ± 5 | [6] | ||

| 1-Phenyl-3-methyl-5-pyrazolone | CDCl₃ | CH-Form | ~100 | [6] |

| 1-Phenyl-3-methyl-5-pyrazolone | DMSO-d₆ | OH-Form | 81 ± 5 | [6] |

| CH-Form | 13 ± 5 | [6] | ||

| NH-Form | 6 ± 5 | [6] |

Experimental Protocols for Tautomer Analysis

A multi-faceted analytical approach is required to fully characterize the tautomeric behavior of 1,3-dimethyl-5-pyrazolone.

Caption: Experimental workflow for tautomerism analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.[8]

-

Objective: To identify and quantify the different tautomers of 1,3-dimethyl-5-pyrazolone in various solvents.

-

Protocol:

-

Sample Preparation: Prepare solutions of 1,3-dimethyl-5-pyrazolone at a concentration of approximately 10-20 mg/mL in deuterated solvents (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at a controlled temperature (e.g., 298 K).[6]

-

Spectral Analysis:

-

¹H NMR: Identify characteristic signals. The CH-form will show a singlet corresponding to the CH₂ protons at C4 (approx. 3.13 ppm in CDCl₃).[6] In DMSO-d₆, signals for all three tautomers will be present and may be broadened due to chemical exchange.

-

¹³C NMR: Analyze the chemical shifts of the pyrazole ring carbons. The C4 carbon signal is particularly indicative: a signal in the aliphatic region (approx. 41.4 ppm in CDCl₃) confirms the CH-form, while signals in the aromatic/olefinic region indicate the OH and NH forms.[6]

-

-

Quantification: Determine the relative molar ratios of the tautomers by integrating the area of well-resolved, non-overlapping proton signals corresponding to each species.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the sample, helping to distinguish between keto and enol forms.

-

Objective: To detect the presence of key functional groups (C=O, O-H) characteristic of different tautomers.

-

Protocol:

-

Sample Preparation: Prepare samples as KBr pellets for solid-state analysis or as solutions in an appropriate IR-transparent solvent.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Look for characteristic absorption bands. The CH (keto) form will exhibit a strong C=O stretching vibration. The OH (enol) form will show an O-H stretching band and the absence or significant shift of the C=O band.[3][9]

-

Computational Analysis (Density Functional Theory - DFT)

DFT calculations are used to model the tautomers and predict their relative stabilities, complementing experimental findings.[10]

-

Objective: To calculate the ground-state energies of the CH, OH, and NH tautomers in the gas phase and in solution to predict their relative stability.

-

Protocol:

-

Structure Modeling: Build the 3D structures of each tautomer.

-

Calculation: Perform geometry optimization and energy calculations using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[10]

-

Solvation Model: To simulate solvent effects, employ a continuum solvation model like the Polarizable Continuum Model (PCM).[11]

-

Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers. The form with the lowest energy is predicted to be the most stable under the specified conditions.

-

Conclusion

The tautomerism of 1,3-dimethyl-5-pyrazolone is a complex equilibrium dominated by the CH (keto) and OH (enol) forms. The balance between these species is highly dependent on the solvent, with nonpolar environments favoring the CH-form and polar aprotic solvents like DMSO strongly promoting the OH-form through hydrogen bonding. A combined analytical approach utilizing NMR for quantification, IR for functional group identification, and DFT for theoretical stability assessment provides a robust framework for characterizing this essential chemical behavior. For professionals in drug development and organic synthesis, a thorough understanding and control of this tautomeric equilibrium are paramount for predicting molecular interactions, optimizing reaction conditions, and designing novel bioactive compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3-Dimethyl-5-pyrazolone | 2749-59-9 | Benchchem [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Keto-enol tautomerism: Significance and symbolism [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jmchemsci.com [jmchemsci.com]

- 10. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Profile of 1,3-dimethyl-1H-pyrazol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1,3-dimethyl-1H-pyrazol-5-ol (CAS No: 5203-77-0). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development. This compound and its derivatives are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of novel therapeutic agents.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. It is important to note that this compound can exist in tautomeric forms, primarily as this compound and its keto form, 1,3-dimethyl-1,2-dihydro-3H-pyrazol-3-one. The presented NMR data reflects the predominantly observed tautomeric form in solution.

Table 1: ¹H NMR Spectroscopic Data for 1,3-dimethyl-5-pyrazolone (Tautomer of this compound)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.21 | Singlet | 3H | N-CH₃ (Methyl at N1) |

| 3.11 | Singlet | 2H | CH₂ (Methylene at C4) |

| 2.02 | Singlet | 3H | C-CH₃ (Methyl at C3) |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 1,3-dimethyl-5-pyrazolone (Tautomer of this compound)

| Chemical Shift (δ) ppm | Assignment |

| 172.2 | C=O (C5) |

| 155.5 | C=N (C3) |

| 41.4 | CH₂ (C4) |

| 31.0 | N-CH₃ |

| 16.9 | C-CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz[1]

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Interpretation |

| 1549 | C=O stretching (Amide I band) |

| 1269 | C-N stretching |

| 1185 | C-N stretching |

| 1034 | C-C stretching |

Sample Preparation: KBr pellet[1]

Table 4: Mass Spectrometry Data

| m/z Ratio | Relative Intensity | Interpretation |

| 113 | 100% | [M+H]⁺ |

Ionization Method: APCI (Atmospheric Pressure Chemical Ionization)[1]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution was transferred to a 5 mm NMR tube.

-

Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

-

The spectrometer was tuned to the proton frequency.

-

A standard one-pulse sequence was used to acquire the spectrum.

-

Key parameters included a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

The spectrometer was tuned to the carbon frequency.

-

A proton-decoupled pulse sequence was employed to obtain a spectrum with singlets for each unique carbon atom.

-

A wider spectral width (e.g., 0-200 ppm) was used, and a significantly larger number of scans were accumulated (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

A small amount of the sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture was then compressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the empty sample compartment was recorded.

-

The KBr pellet containing the sample was placed in the sample holder.

-

The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound.

Instrumentation: A mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source.

Sample Preparation:

-

A dilute solution of the sample was prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution was introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition:

-

The instrument was operated in positive ion mode.

-

A full scan was performed over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

The APCI source parameters, such as corona discharge current and vaporizer temperature, were optimized to achieve efficient ionization.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

References

Physical properties of 1,3-dimethyl-1H-pyrazol-5-ol

An In-depth Technical Guide on the Physical Properties of 1,3-dimethyl-1H-pyrazol-5-ol

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 5203-77-0). The information is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile pyrazole derivative in their work. This compound is a significant building block in organic synthesis and medicinal chemistry, particularly noted for its role as a scaffold in developing novel therapeutic agents.[1]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂O | [2][3][4][5] |

| Molecular Weight | 112.13 g/mol | [2][3][4][5] |

| Appearance | White to Yellow to Brown Solid | [6] |

| Purity | ≥90-98% (Varies by supplier) | [3][5][6] |

| Storage Temperature | Room Temperature | [3][4][6] |

| InChI Key | RAECFQNUIFBPCT-UHFFFAOYSA-N | [6] |

| LogP | 0.43412 | [3] |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 0 | [3] |

Experimental Protocols

Detailed experimental protocols for the characterization of pyrazolone derivatives are crucial for ensuring the identity and purity of synthesized compounds. The following methodologies are standard for determining the physical properties of compounds like this compound.

Melting Point Determination

The melting point of pyrazolone derivatives is typically determined using an open capillary tube method.[7]

-

Apparatus: Melting point apparatus with a calibrated thermometer or digital sensor, capillary tubes.

-

Procedure: A small, dry sample of the crystalline compound is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is raised at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point. The purity of the compound is often initially assessed by the sharpness of its melting point range.[7]

Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the molecular structure of the compound.

-

Infrared (IR) Spectroscopy:

-

Protocol: IR spectra are recorded using an FT-IR spectrometer, typically with the sample prepared as a KBr disc.[8] This method helps in identifying characteristic functional groups present in the molecule, such as C=O, C=N, C-H, and O-H vibrations.[8][9] For pyrazolones, key absorptions are observed for ketonic, acetyl, or azomethine groups in the 1690-1550 cm⁻¹ range.[10]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, typically operating at frequencies like 500 MHz for protons.[11] Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), with Tetramethylsilane (TMS) used as an internal standard.[11] NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is critical for confirming the compound's structure.[12][13]

-

-

Mass Spectrometry (MS):

Purity and Reaction Monitoring

-

Thin Layer Chromatography (TLC):

-

Protocol: TLC is used to check the purity of the synthesized compounds and to monitor the progress of a chemical reaction. A small amount of the substance is spotted on a silica gel plate, which is then developed in an appropriate solvent system. The spots are visualized, often under UV light, to assess purity.[7]

-

Logical and Experimental Workflows

The utility of this compound is most evident in its role as a precursor for more complex molecules with significant biological activity.

Caption: Synthetic pathways from this compound.

Derivatives of this compound have shown promising antimicrobial activity. Molecular docking studies suggest a potential mechanism of action involving the inhibition of essential microbial enzymes.[1]

Caption: Enzyme inhibition by pyrazole-based antimicrobial agents.

References

- 1. This compound|Supplier [benchchem.com]

- 2. This compound | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 5203-77-0 [sigmaaldrich.com]

- 7. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 8. jocpr.com [jocpr.com]

- 9. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. lehigh.edu [lehigh.edu]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide

Introduction

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry.[1][2] Its structural versatility and ability to form a wide range of derivatives have led to the development of numerous compounds with significant therapeutic applications.[1][3] Several FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil, feature the pyrazole motif as a key pharmacophore, highlighting its importance in drug discovery.[1] This technical guide provides an in-depth overview of the diverse biological activities of pyrazole derivatives, focusing on their anti-inflammatory, anticancer, antimicrobial, and other key therapeutic potentials. It includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their potent anti-inflammatory properties, primarily attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[4][5]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a complex biological response mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[4][6] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[7]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to effective pain and inflammation relief but also causing gastrointestinal side effects.[4][8] Pyrazole derivatives, most notably Celecoxib, are designed to be selective COX-2 inhibitors.[8][9] Celecoxib's diaryl-substituted pyrazole structure, with a polar sulfonamide side chain, binds to a hydrophilic region near the active site of the COX-2 enzyme, blocking the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[6][7][8] This selectivity reduces the risk of gastrointestinal adverse effects.[7] Other mechanisms of anti-inflammatory action for pyrazole derivatives include the modulation of cytokines (like TNF-α, IL-1β, IL-6), suppression of NF-κB, and inhibition of lipoxygenase (LOX).[4]

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. sciencescholar.us [sciencescholar.us]

- 6. news-medical.net [news-medical.net]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Pyrazole Ring in 1,3-dimethyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the pyrazole ring in 1,3-dimethyl-1H-pyrazol-5-ol. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and organic synthesis, serving as a scaffold for the development of a wide range of therapeutic agents. This document details the tautomeric nature of the molecule and explores its reactivity towards electrophilic and nucleophilic reagents. Key reactions such as halogenation, nitration, Vilsmeier-Haack formylation, alkylation, acylation, and oxidation are discussed in detail, with a focus on reaction mechanisms, optimal conditions, and product outcomes. Experimental protocols for seminal reactions are provided, and quantitative data is summarized in structured tables for ease of reference. Furthermore, logical workflows for the synthesis and functionalization of this compound are visualized using Graphviz diagrams.

Introduction

This compound, a derivative of pyrazole, is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The pyrazole moiety is a well-established pharmacophore present in a multitude of commercially available drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antidepressant agents.[1] The reactivity of the pyrazole ring in this compound is of significant interest to medicinal chemists and drug development professionals due to the potential for synthesizing novel bioactive molecules. This guide aims to provide a detailed understanding of the chemical behavior of this important scaffold.

A key characteristic of this compound is its existence in different tautomeric forms: the OH, CH, and NH forms.[1] This tautomeric equilibrium is influenced by the solvent environment and plays a crucial role in determining the compound's reactivity and its utility in various synthetic pathways.[1]

Synthesis of this compound

The primary synthetic route to this compound involves the cyclocondensation of a β-ketoester, such as ethyl acetoacetate, with methylhydrazine.[2] This reaction is typically carried out in an alcoholic solvent and can be heated to reflux to facilitate cyclization and dehydration, often resulting in high yields.[2]

Reactivity of the Pyrazole Ring: Electrophilic Substitution

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is influenced by the electronic effects of the substituents on the ring. In this compound, the C4 position is the most electron-rich and, therefore, the primary site of electrophilic attack.

Halogenation

Halogenation of this compound at the C4 position can be achieved using various halogenating agents.

| Reaction | Reagent | Product | Yield (%) | Reference |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-1,3-dimethyl-1H-pyrazol-5-ol | 65-95 | [3] |

| Iodination | N-Iodosuccinimide (NIS) | 4-Iodo-1,3-dimethyl-1H-pyrazol-5-ol | - | [3] |

| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-1,3-dimethyl-1H-pyrazol-5-ol | - | [4] |

Experimental Protocol: Bromination of this compound

-

Dissolve this compound (1 equivalent) in a suitable solvent such as n-hexane.

-

Add N-Bromosuccinimide (NBS) (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol.[3]

Nitration

Nitration of the pyrazole ring also occurs at the C4 position. A common nitrating agent is a mixture of nitric acid and sulfuric acid.

| Reaction | Reagent | Product | Yield (%) | Reference |

| Nitration | HNO₃/H₂SO₄ | 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol | 76 | [5][6] |

Experimental Protocol: Nitration of this compound

-

Cool a mixture of concentrated sulfuric acid to 0°C.

-

Slowly add this compound to the cooled acid with stirring.

-

Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by filtration, wash with cold water, and dry to yield 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto the pyrazole ring, typically at the C4 position. The Vilsmeier reagent is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).

| Reaction | Reagent | Product | Yield (%) | Reference |

| Formylation | POCl₃/DMF | 4-Formyl-1,3-dimethyl-1H-pyrazol-5-ol | Good | [7] |

Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-disubstituted-5-chloro-1H-pyrazoles

-

To a stirred solution of DMF (10 equivalents) at 0°C, add POCl₃ (2 equivalents) dropwise.

-

Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Add the 1,3-disubstituted-5-chloro-1H-pyrazole (1 equivalent) to the reagent.

-

Heat the reaction mixture to 70°C and stir for 5-6 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 4-formyl-1,3-disubstituted-5-chloro-1H-pyrazole.[7]

Reactivity at the Hydroxyl Group

The hydroxyl group at the C5 position of this compound is also a site of significant reactivity.

Alkylation and Acylation

The hydroxyl group readily undergoes nucleophilic substitution reactions such as alkylation and acylation to yield the corresponding 5-alkoxy and 5-acyloxy derivatives.

| Reaction | Reagents | Product Type | Yield (%) | Reference |

| Alkylation | Alkyl halide, Base (e.g., NaH) in DMF | 5-Alkoxy-1,3-dimethyl-1H-pyrazole | 70-88 | [8] |

| Acylation | Acyl chloride, Base | 5-Acyloxy-1,3-dimethyl-1H-pyrazole | - | [8] |

Experimental Protocol: Alkylation of this compound

-

To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0°C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (e.g., methyl iodide or ethyl bromide) (1.2 equivalents) dropwise.

-

Heat the reaction mixture to 60-80°C and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench with cold water.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the 5-alkoxy-1,3-dimethyl-1H-pyrazole derivative.[8]

Oxidation

The hydroxyl group can be oxidized to a ketone functionality. The choice of oxidizing agent determines the final product.

| Oxidizing Agent | Product | Reference |

| Hydrogen Peroxide (controlled) | 1,3-dimethyl-1H-pyrazole-5-one | [8] |

| Potassium Permanganate (acidic) | Pyrazolo-quinone derivatives | [8] |

Nucleophilic Aromatic Substitution

While electrophilic substitution is the predominant reaction type for the pyrazole ring, nucleophilic aromatic substitution (SNA) can occur under specific circumstances. This typically requires the presence of strong electron-withdrawing groups on the pyrazole ring to activate it towards nucleophilic attack. For instance, a nitro group at the C4 position and a good leaving group (e.g., a halogen) at the C5 position facilitate SNA reactions.[9]

An example is the reaction of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with D,L-α-amino acids, which proceeds via an SNA mechanism to form N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids.[9]

Conclusion

This compound is a highly versatile and reactive molecule that serves as a cornerstone for the synthesis of a diverse array of heterocyclic compounds. Its reactivity is characterized by a tautomeric equilibrium and the susceptibility of the electron-rich pyrazole ring to electrophilic substitution, primarily at the C4 position. Furthermore, the hydroxyl group at the C5 position provides an additional handle for functionalization through alkylation, acylation, and oxidation. A thorough understanding of the reactivity of this pyrazole derivative, as detailed in this guide, is crucial for its effective utilization in the design and development of novel therapeutic agents and other functional organic molecules. The provided experimental protocols and summarized data offer a practical resource for researchers in the field of medicinal and synthetic chemistry.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. researchgate.net [researchgate.net]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound|Supplier [benchchem.com]

- 9. znaturforsch.com [znaturforsch.com]

Delving into 1,3-Dimethyl-1H-pyrazol-5-ol: A Technical Guide to Solubility and Stability

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of a compound is paramount. This technical guide provides an in-depth analysis of the available solubility and stability data for 1,3-dimethyl-1H-pyrazol-5-ol, a versatile pyrazole derivative with significant potential in medicinal chemistry and organic synthesis.[1] While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust framework for its handling and application.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential for any experimental design.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | PubChem[2] |

| Molecular Weight | 112.13 g/mol | PubChem[2] |

| Appearance | White to Yellow to Brown Solid | Sigma-Aldrich[3] |

| pKa (Predicted) | Not available | |

| LogP (Predicted) | 0.43412 | ChemScene[4] |

Solubility Profile

Qualitative Solubility:

Based on information for structurally related pyrazole compounds, this compound is expected to be soluble in dimethyl sulfoxide (DMSO) and sparingly soluble in chloroform, with limited solubility in aqueous solutions.[5]

Strategies for Enhancing Aqueous Solubility:

For biological assays requiring aqueous buffers, the limited water solubility of pyrazole derivatives can present a challenge. The following strategies, adapted from protocols for similar compounds, can be employed to enhance the aqueous solubility of this compound:

-

pH Adjustment: For weakly basic compounds, lowering the pH of the aqueous buffer can increase solubility by promoting the formation of the more soluble protonated form.[5]

-

Use of Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds. Formulations containing co-solvents like polyethylene glycol (PEG) and surfactants like Tween-80 in combination with DMSO have proven effective for other pyrazole compounds.[6]

-

Cyclodextrins: These cyclic oligosaccharides can encapsulate poorly water-soluble molecules, forming inclusion complexes with a water-soluble exterior, thereby enhancing the apparent aqueous solubility.[5]

Stability Characteristics

The stability of a compound under various conditions is crucial for ensuring the reliability and reproducibility of experimental results. Direct stability data for this compound is scarce, but insights can be drawn from the behavior of related pyrazole structures and general chemical principles.

Potential Degradation Pathways:

-

Oxidation: The hydroxyl group at the 5-position of the pyrazole ring is susceptible to oxidation.[1] Under controlled conditions, it can be converted to the corresponding ketone.[1] More potent oxidizing agents can lead to the formation of pyrazolo-quinone derivatives.[1] Aromatic amines, a class to which pyrazole derivatives are related, are also susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions.[7]

-

pH-Dependent Stability: The stability of compounds with amine-like functionalities is often pH-dependent. In acidic conditions, protonation of nitrogen atoms can render the molecule less susceptible to oxidation.[7] Conversely, neutral or alkaline conditions may increase susceptibility to oxidation.[7]

Recommendations for Storage and Handling:

To ensure the integrity of this compound, the following storage and handling practices are recommended:

-

Storage: The compound should be stored at room temperature, protected from light and moisture.[8] For long-term storage, keeping it in a dark place under an inert atmosphere is advisable.

-

Solution Preparation: Stock solutions are best prepared in a suitable organic solvent like anhydrous DMSO at a high concentration.[7] For aqueous experiments, working solutions should be prepared fresh by diluting the stock solution into a stabilized aqueous buffer immediately before use.[7]

-

Stabilized Aqueous Buffers: To minimize degradation in aqueous solutions, it is recommended to use deoxygenated buffers (by sparging with nitrogen or argon gas) and to add an antioxidant such as ascorbic acid.[7]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of a compound are essential for generating reliable data. The following are generalized protocols that can be adapted for this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in an aqueous medium.

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation studies are used to identify potential degradation products and pathways and to develop stability-indicating analytical methods.

Conclusion

While specific, quantitative solubility and stability data for this compound are not extensively documented in public sources, this guide provides a comprehensive overview based on available information for this compound and its structural analogs. The provided qualitative data, strategies for enhancing solubility, and generalized experimental protocols offer a solid foundation for researchers to effectively work with this promising molecule. Further empirical studies are warranted to establish a more detailed and quantitative physicochemical profile of this compound, which will undoubtedly facilitate its broader application in drug discovery and development.

References

- 1. This compound|Supplier [benchchem.com]

- 2. This compound | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5203-77-0 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. isotope.com [isotope.com]

The Dawn of Pyrazolones: A Technical Guide to Their Discovery, History, and Core Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolone scaffold represents a cornerstone in the history of medicinal chemistry, giving rise to some of the earliest synthetic drugs and continuing to be a relevant pharmacophore in modern drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and fundamental chemistry of pyrazolone compounds. It details the initial groundbreaking syntheses, presents key physicochemical and biological data, outlines experimental protocols for seminal derivatives, and visualizes the critical signaling pathways associated with their mechanisms of action.

The Serendipitous Discovery and Early History

The journey of pyrazolone compounds began in 1883 with the German chemist Ludwig Knorr.[1][2][3][4] While investigating potential synthetic alternatives to quinine, Knorr serendipitously synthesized the first pyrazolone derivative, a compound that would later be named Antipyrine (also known as phenazone).[2][5][6] This discovery marked a significant milestone, as Antipyrine was one of the first synthetic drugs to be introduced into clinical practice, exhibiting potent analgesic and antipyretic properties.[3] The commercial success of Antipyrine, patented in 1883, spurred further research into this novel class of heterocyclic compounds.[2]

This led to the development of other important derivatives, including Aminopyrine (aminophenazone) in 1893 by Friedrich Stolz at Hoechst, which showed enhanced analgesic effects.[7][8] Another key early pyrazolone was Phenylbutazone, introduced in the late 1940s, which demonstrated powerful anti-inflammatory properties in addition to its analgesic and antipyretic effects.[9] These early pyrazolones, however, were later associated with significant side effects, most notably agranulocytosis, which has limited their use in modern medicine.[1]

More recently, the pyrazolone scaffold has seen a resurgence with the development of drugs like Edaravone. Initially developed in the late 1980s for the treatment of stroke, Edaravone is a potent free-radical scavenger, showcasing the versatility of the pyrazolone core beyond the initial discovery of anti-inflammatory and analgesic activities.[8]

Key Early Pyrazolone Derivatives: A Quantitative Overview

The following table summarizes key physicochemical and biological data for the foundational pyrazolone compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | IC50 COX-1 (μM) | IC50 COX-2 (μM) |

| Antipyrine | C₁₁H₁₂N₂O | 188.23 | 109-114 | 1 g in <1 mL | - | - |

| Aminopyrine | C₁₃H₁₇N₃O | 231.30 | 107-109 | Soluble | - | - |

| Phenylbutazone | C₁₉H₂₀N₂O₂ | 308.37 | 104-108 | Very slightly soluble | 0.302 (in equine whole blood) | - (non-selective) |

Data compiled from multiple sources.[9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

Experimental Protocols: Synthesis of Foundational Pyrazolones

The Knorr Synthesis of Antipyrine (Phenazone)

The original synthesis of Antipyrine by Ludwig Knorr in 1883 involved a two-step process: the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation of the resulting intermediate.[5][6]

Step 1: Condensation of Phenylhydrazine and Ethyl Acetoacetate

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of phenylhydrazine and ethyl acetoacetate.

-

Heating: Gently heat the mixture. The reaction is typically exothermic.

-

Cyclization: The initial condensation forms a phenylhydrazone, which then undergoes intramolecular cyclization to yield 1-phenyl-3-methyl-5-pyrazolone.

-

Isolation: Upon cooling, the product crystallizes. It can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Methylation of 1-phenyl-3-methyl-5-pyrazolone

-

Reaction Setup: Dissolve the purified 1-phenyl-3-methyl-5-pyrazolone in a suitable solvent (e.g., methanol) in a reaction vessel.

-

Addition of Methylating Agent: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the solution.

-

Reaction Conditions: The reaction is typically carried out under reflux for several hours.

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is isolated. Purification is achieved by recrystallization, yielding needle-shaped crystals of Antipyrine.[6]

Synthesis of Aminopyrine (Aminophenazone)

Aminopyrine is synthesized from 4-aminoantipyrine via catalytic hydrogenation (alkylation).[25]

-

Dissolution: Dissolve 4-aminoantipyrine in water heated to 50-60°C in a dissolving tank.

-

Hydrogenation Setup: Transfer the solution to a hydrogenation tank. Add a nickel catalyst.

-

Hydrogenation: Evacuate the tank and then introduce hydrogen gas with stirring. Once the pressure reaches 0.245 MPa, stop the hydrogen supply.

-

Alkylation: Add formaldehyde to the reaction mixture while continuing to supply hydrogen. Control the reaction temperature between 60-85°C.

-

Isolation of Crude Product: Once the reaction is complete, filter the mixture under pressure. Cool the filtrate to below 25°C to crystallize the crude aminopyrine, which is then collected by filtration.

-

Purification: Recrystallize the crude product from ethanol with activated carbon. Cool the filtrate to 10°C to precipitate the purified aminopyrine, which is then filtered, washed with ethanol, and dried.[25]

Synthesis of Phenylbutazone

Phenylbutazone is synthesized by the condensation of diethyl n-butylmalonate with hydrazobenzene in the presence of a base.[17]

-

Reaction Setup: In a suitable reaction vessel, dissolve hydrazobenzene in an appropriate solvent.

-

Base and Condensation: Add a strong base, such as sodium ethoxide. Slowly add diethyl n-butylmalonate to the mixture.

-

Heating: Heat the reaction mixture to 150°C and maintain for 12 hours, slowly distilling off the alcohol formed.

-

Work-up: After cooling, dissolve the reaction product in water. The solution can be clarified with activated charcoal.

-

Precipitation: Slowly add 15% hydrochloric acid to the aqueous solution until it is acidic, which will cause the phenylbutazone to separate as an oil that rapidly crystallizes.

-

Purification: The crude phenylbutazone can be purified by recrystallization from ethanol to yield colorless needles.[17]

Signaling Pathways and Mechanisms of Action

Cyclooxygenase (COX) Inhibition by Early Pyrazolones

The primary mechanism of action for the analgesic, antipyretic, and anti-inflammatory effects of early pyrazolones like Antipyrine and Phenylbutazone is the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.

References

- 1. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Metamizole - Wikipedia [en.wikipedia.org]

- 9. Phenylbutazone CAS#: 50-33-9 [m.chemicalbook.com]

- 10. PHENYLBUTAZONE USP - PCCA [pccarx.com]

- 11. Antipyrine ( Phenazone - Antipyrin - Phenazon ) [CAS: 60-80-0] - 100g - SYNTHETIKA [synthetikaeu.com]

- 12. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Antipyrine [drugfuture.com]

- 14. Antipyrine CAS#: 60-80-0 [m.chemicalbook.com]

- 15. Aminopyrine | 58-15-1 [chemicalbook.com]

- 16. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Phenylbutazone | 50-33-9 [chemicalbook.com]

- 18. Antipyrine CAS 60-80-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 19. chembk.com [chembk.com]

- 20. Aminopyrine CAS#: 58-15-1 [m.chemicalbook.com]

- 21. Aminopyrine | CymitQuimica [cymitquimica.com]

- 22. Aminopyrine (CAS 58-15-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 23. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 24. researchgate.net [researchgate.net]

- 25. Aminopyrine synthesis - chemicalbook [chemicalbook.com]

1,3-Dimethyl-1H-pyrazol-5-ol: A Comprehensive Technical Guide for Organic Synthesis

Introduction

1,3-Dimethyl-1H-pyrazol-5-ol (CAS: 5203-77-0) is a highly versatile heterocyclic compound that serves as a fundamental building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a five-membered aromatic ring with two nitrogen atoms, provides multiple reactive sites for functionalization, enabling the construction of a diverse array of complex molecules. This pyrazole derivative is a recognized pharmacophore and a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across categories such as anti-inflammatory, anticancer, and antimicrobial drugs.[1][2]

A key chemical feature of this compound is its existence in several tautomeric forms (OH, CH, and NH). This equilibrium is highly dependent on the solvent environment and critically influences its reactivity, making it a dynamic precursor for a wide range of synthetic transformations.[1] This guide provides an in-depth overview of its synthesis, reactivity, and application as a precursor, complete with experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most common and efficient method for synthesizing the pyrazolone core of this compound is the Knorr pyrazole synthesis. This classic cyclocondensation reaction involves the reaction of a β-keto ester, such as ethyl acetoacetate, with a hydrazine derivative, in this case, methylhydrazine.[1] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazole product. This method is known for its high efficiency, with reported yields often exceeding 90%.[1]

Caption: Knorr synthesis of this compound.

Experimental Protocol: Knorr Pyrazole Synthesis

The following protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Methylhydrazine

-

Ethyl acetoacetate

-

Ethanol or Methanol (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methylhydrazine in an alcoholic solvent such as ethanol.

-

Slowly add an equimolar amount of ethyl acetoacetate to the solution. The addition may be slightly exothermic.

-

Heat the reaction mixture to reflux to drive the cyclization and dehydration steps.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent to yield pure this compound.[1]

Table 1: Synthesis of this compound

| Reaction | Reactants | Solvent | Conditions | Yield | Reference |

| Knorr Cyclocondensation | Methylhydrazine, Ethyl acetoacetate | Ethanol | Reflux | Up to 93% | [1] |

Reactivity and Synthetic Transformations

The reactivity of this compound is multifaceted, allowing for modifications at the hydroxyl group and the pyrazole ring. This versatility makes it a valuable intermediate for creating a library of derivatives.

Caption: Key synthetic pathways from this compound.

Reactions of the Hydroxyl Group

The hydroxyl group at the 5-position is a primary site for nucleophilic substitution reactions.

The hydroxyl group readily undergoes alkylation and acylation to yield 5-alkoxy and 5-acyloxy derivatives, respectively.[1] These reactions are crucial for modifying the compound's lipophilicity and electronic properties.

Table 2: Alkylation and Acylation Reactions

| Reaction | Reagent | Base | Solvent | Temperature (°C) | Yield | Reference |

| Alkylation | Alkyl halides (e.g., MeI, EtBr) | NaH | DMF | 60–80 | 70–88% | [1] |

| Acylation | Acyl chlorides (e.g., AcCl) | Pyridine | - | - | - | [1] |

Experimental Protocol: O-Alkylation

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH) in anhydrous dimethylformamide (DMF).

-

Add a solution of this compound in DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add the corresponding alkyl halide (e.g., methyl iodide) dropwise.

-

Heat the reaction mixture to 60–80 °C and monitor by TLC.

-

After completion, quench the reaction by carefully adding ice-cold water.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 5-alkoxy-1,3-dimethyl-1H-pyrazole derivative.[1]

The hydroxyl group can be oxidized to a ketone, forming 1,3-dimethyl-1H-pyrazole-5-one, using mild oxidizing agents like hydrogen peroxide.[1] Stronger oxidizing agents, such as potassium permanganate in an acidic medium, can lead to the formation of pyrazolo-quinone derivatives.[1]

Experimental Protocol: Oxidation to Pyrazole-5-one

-

Dissolve this compound in a suitable solvent.

-

Under controlled temperature conditions, add a solution of hydrogen peroxide dropwise.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Work up the reaction mixture to isolate the 1,3-dimethyl-1H-pyrazole-5-one product.[1]

Ring Functionalization and Condensation Reactions

This compound serves as a key building block for creating more complex heterocyclic structures through Knoevenagel condensation reactions.[1]

This precursor is instrumental in synthesizing fused heterocyclic systems. For instance, reacting 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole (a derivative) with D,L-α-amino acids produces N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids.[3] These intermediates then undergo reductive lactamization to yield pyrazolo[3,4-b]pyrazin-5-one derivatives.[3]

Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyrazin-5-ones

-

SNAr Reaction: Reflux a mixture of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole and a D,L-α-amino acid in an ethanol/water solution with sodium bicarbonate for 4-5 days.[3]

-

Extract the aqueous layer with dichloromethane, then acidify with 3N HCl to precipitate the amino acid intermediate.[3]

-

Reductive Lactamization: Perform catalytic hydrogenation of the intermediate using 5% Pd/C. This reduces the nitro group to an amino group, which is followed by spontaneous lactamization and air oxidation to yield the final pyrazolo[3,4-b]pyrazin-5-one product.[3]

Applications in the Synthesis of Bioactive Molecules

The pyrazole scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals. This compound is a precursor to a wide range of biologically active compounds.

Pharmaceutical Applications

The pyrazole moiety is found in numerous therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[1]

Edaravone, a potent free-radical scavenger, is a pyrazolone derivative. The synthesis of edaravone and its analogues often starts with the Knorr condensation of phenylhydrazine with ethyl acetoacetate.[4][5] By substituting the starting materials, a variety of analogues can be produced. For example, 4-aminopyrazol-5-ol hydrochlorides, which are effective antioxidants, have been synthesized by the reduction of 4-hydroxyiminopyrazol-5-ones.[6][7]

Table 3: Antioxidant Activity of Edaravone Analogue APH

| Assay | Activity | Reference |

| ABTS | 0.93 TEAC | [6][7] |

| FRAP | 0.98 TE | [6][7] |

| ORAC | 4.39 TE | [6][7] |

| (APH: 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride) |

Celecoxib, a selective COX-2 inhibitor, features a diarylpyrazole core.[3] The synthesis of celecoxib and its analogues demonstrates the importance of the pyrazole scaffold in anti-inflammatory drug design.[8] Novel derivatives are often created by modifying the sulfonamide group of celecoxib to produce compounds with dual COX-2/5-LOX inhibitory activity or other enhanced pharmacological profiles.[9][10][11]

Caption: Synthesis of Celecoxib-Thiazolidinone derivatives.

Experimental Protocol: Synthesis of Celecoxib-Thiazolidinone Derivatives

-

Step 1 (Sulfonylthiourea formation): Dissolve Celecoxib (1 mmol) and an appropriate alkyl/aryl isothiocyanate (1.2 mmol) in dry acetone. Add anhydrous potassium carbonate (1.5 mmol) and reflux the mixture for 8-10 hours, monitoring by TLC. Pour the mixture into ice-cold water. Collect the precipitate by filtration and recrystallize from ethanol.[12]

-

Step 2 (Thiazolidinone ring formation): Dissolve the sulfonylthiourea derivative (1 mmol) from Step 1 in dry ethanol. Add anhydrous sodium acetate (1.5 mmol) and ethyl α-bromoacetate (1.2 mmol). Reflux the mixture for 12-16 hours. Collect the resulting solid by filtration, wash with water, and recrystallize to yield the final product.[12]

Derivatives synthesized from this compound have shown potent antibacterial activity against strains like Staphylococcus aureus (including MRSA) and antifungal activity against Aspergillus niger.[1] Molecular docking studies suggest these compounds may target essential enzymes like dihydrofolate reductase (DHFR).[1]

Table 4: Antimicrobial Activity of this compound Derivatives

| Organism | Activity | MIC Value (µg/mL) | Reference |

| S. aureus (MSSA & MRSA) | Antibacterial | As low as 4 | [1] |

| Aspergillus niger | Antifungal | As low as 4 | [1] |

Pyrazole-containing compounds have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth and survival and is often dysregulated in cancer.[12]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Agrochemical Applications

This compound is a key intermediate in the synthesis of fungicides and herbicides. A crucial intermediate for these applications is 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[12]

Table 5: Fungicidal Activity (EC50 in µg/mL) of Pyrazole Derivatives

| Compound ID | Gibberella zeae | Rhizoctonia solani | Reference |

| II-a-11 | 1.8 ± 0.2 | 3.5 ± 0.4 | [12] |

| II-a-13 | 2.1 ± 0.3 | 4.2 ± 0.5 | [12] |